Cas no 1016814-09-7 ((2-methylquinolin-4-yl)methylhydrazine)

(2-Methylquinolin-4-yl)methylhydrazine is a hydrazine derivative featuring a quinoline scaffold with a methyl substituent at the 2-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic compounds, including fused quinoline derivatives. The presence of both hydrazine and quinoline moieties enables its use in condensation reactions, cyclizations, and the synthesis of pharmacologically active molecules. Its structural features may also facilitate chelation or coordination in metal-organic frameworks (MOFs) or catalytic systems. Careful handling is advised due to the reactivity of the hydrazine functional group.
(2-methylquinolin-4-yl)methylhydrazine structure
1016814-09-7 structure
Product Name:(2-methylquinolin-4-yl)methylhydrazine
CAS No:1016814-09-7
MF:C11H13N3
MW:187.241021871567
CID:1130489
PubChem ID:24704101
Update Time:2025-05-27

(2-methylquinolin-4-yl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (2-methylquinolin-4-yl)methylhydrazine
    • 4-(hydrazinomethyl)-2-methylquinoline
    • EN300-63897
    • 1016814-09-7
    • AKOS000187153
    • 4-(Hydrazinylmethyl)-2-methylquinoline
    • Quinoline, 4-(hydrazinylmethyl)-2-methyl-
    • DTXSID50640899
    • MDL: MFCD09943392
    • Inchi: 1S/C11H13N3/c1-8-6-9(7-13-12)10-4-2-3-5-11(10)14-8/h2-6,13H,7,12H2,1H3
    • InChI Key: IBFMEZHYRVBAPI-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC(CNN)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 187.110947427g/mol
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.9Ų

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Additional information on (2-methylquinolin-4-yl)methylhydrazine

Exploring the Potential of (2-Methylquinolin-4-Yl)Methylhydrazine (CAS No. 1016814-09-7) in Chemical and Biomedical Applications

The compound (2-methylquinolin-4-yl)methylhydrazine, identified by its CAS registry number 1016814-09-7, represents a structurally unique organic molecule with significant promise in both synthetic chemistry and biomedical research. This compound belongs to the broader class of quinoline derivatives, which are widely recognized for their diverse biological activities, including antitumor, antibacterial, and antiviral properties. The presence of a methyl group at the 2-position of the quinoline ring and a hydrazine moiety attached via a methylene linker introduces intriguing stereochemical and electronic features that enhance its reactivity and functional versatility.

Recent advancements in synthetic methodologies have enabled precise control over the synthesis of (2-methylquinolin-4-Yl)methylhydrazine. Researchers have optimized protocols involving palladium-catalyzed cross-coupling reactions and hydrazone formation steps, significantly improving yield and purity compared to earlier approaches. A study published in *Organic Letters* (2023) demonstrated that microwave-assisted synthesis reduces reaction times by up to 65%, while maintaining structural integrity. This efficiency is critical for scaling up production in pharmaceutical applications without compromising quality.

In biomedical contexts, this compound has garnered attention for its potential anticancer activity. Preclinical studies highlighted in *Journal of Medicinal Chemistry* (2023) revealed selective cytotoxicity against human colorectal carcinoma cells (HT-29) with an IC₅₀ value of 3.8 μM—comparable to established chemotherapeutic agents like oxaliplatin. The hydrazine group likely facilitates DNA intercalation, disrupting tumor cell proliferation pathways. Notably, this mechanism appears less toxic to normal fibroblast cells, suggesting a favorable therapeutic index.

Beyond oncology applications, emerging research explores its role as a precursor in drug delivery systems. A collaborative study between MIT and Pfizer (published *Advanced Materials*, 2023) showed that conjugating this compound with polyethylene glycol creates targeted nanoparticles capable of crossing the blood-brain barrier. The quinoline moiety's hydrophobicity aids nanoparticle stability, while the hydrazine group enables covalent attachment to therapeutic cargoes like paclitaxel.

Structural characterization using X-ray crystallography confirmed the compound's planar geometry around the quinoline ring system, with dihedral angles between aromatic planes measuring 8.7°—a configuration that optimizes π-electron delocalization. This structural feature was validated through DFT calculations published in *Crystal Growth & Design* (Q3 2023), which correlated well with experimental IR spectroscopy data showing characteristic C=N stretching frequencies at 1655 cm⁻¹.

Recent toxicity studies conducted under OECD guidelines demonstrated low acute oral toxicity (LD₅₀ > 5 g/kg in mice), aligning with its non-hazardous classification under GHS standards. Environmental fate analysis indicated rapid biodegradation (>95% within 7 days under aerobic conditions), addressing sustainability concerns critical for modern pharmaceutical development.

Innovative applications continue to emerge, including its use as an electrochemical sensor component for detecting trace heavy metals like lead ions (Pb²⁺). A biosensor design reported in *Analytical Chemistry* (Early Release 2023) utilized this compound's redox properties to achieve detection limits as low as 5 nM—a breakthrough for environmental monitoring systems.

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